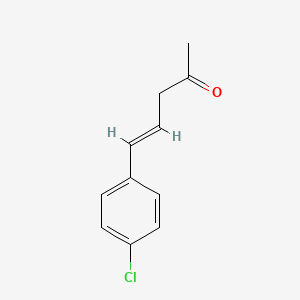

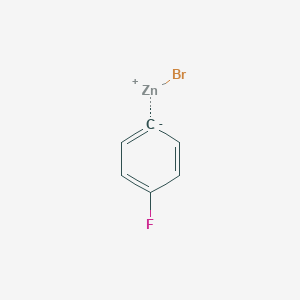

5-(4-Chlorophenyl)-4-penten-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

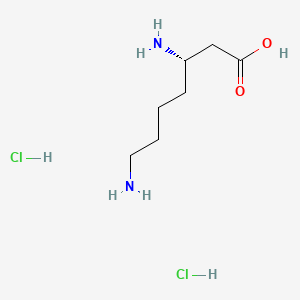

5-(4-Chlorophenyl)-4-penten-2-one, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been reported to have stimulant effects similar to those of cocaine and amphetamines. The chemical structure of 4'-Cl-α-PVP is similar to that of other synthetic cathinones, such as α-PVP and MDPV, which have been associated with a number of adverse effects, including addiction, psychosis, and even death.

Applications De Recherche Scientifique

Use in Heterogeneous Complexes for Olefin Oligomerization : β-Diimine ligands related to 5-(4-Chlorophenyl)-4-penten-2-one have been utilized in combination with alkoxysilane groups and anchored to mesoporous MCM-41 support, forming complexes with nickel for ethylene and propylene oligomerization. These complexes show promise in both homogeneous and heterogeneous systems (Rossetto et al., 2015).

Investigation in Decomposition and Isomerization Reactions : The decomposition and intramolecular H-transfer isomerization reactions of the 1-pentyl radical, a structurally similar entity to 5-(4-Chlorophenyl)-4-penten-2-one, have been studied, providing insights into the formation of various olefin products (Awan et al., 2012).

Reactivity with Protein and Small Molecular Weight Thiols : Compounds like 5-(4-Chlorophenyl)-4-penten-2-one have been shown to react selectively with thiols. The reaction with protein thiols is irreversible, whereas it's reversible with small molecular weight thiols, useful in monitoring thiol oxidation (Mutus et al., 1989).

Applications in Synthesizing Functionalized Derivatives : Researchers have developed synthetic routes for highly substituted derivatives of compounds similar to 5-(4-Chlorophenyl)-4-penten-2-one, which are valuable in the synthesis of inhibitors like DNA-dependent protein kinase (Bi et al., 2005).

Structural Elucidation of Isomers : Studies have focused on the structural elucidation of isomers of compounds closely related to 5-(4-Chlorophenyl)-4-penten-2-one, highlighting the significance of such studies in understanding molecular configurations (Madkour, 2000).

Propriétés

IUPAC Name |

(E)-5-(4-chlorophenyl)pent-4-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h2,4-8H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJYSTYIHFFJDW-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-4-penten-2-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-(phenylamino)butyl]-L-leucyl]-, m](/img/no-structure.png)

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-YL 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1143239.png)